Cefatrizine propylene glycolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

- Cefatrizine propylene glycolate has been shown to be active against a variety of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae PubChem: .

- Research has also investigated its effectiveness against some gram-negative bacteria and fungi, but it is generally less active against these types of organisms PubChem: .

In Vitro Studies:

- Scientists use in vitro studies to test the effectiveness of an antibiotic against bacteria in a laboratory setting. These studies have shown that cefatrizine propylene glycolate can inhibit the growth of a variety of bacteria Biosynth.

In Vivo Studies:

- In vivo studies test the effectiveness of an antibiotic in live animals. Research using animal models has shown that cefatrizine propylene glycolate can be effective in treating some bacterial infections Biosynth.

Potential Applications

Research has explored potential applications for cefatrizine propylene glycolate beyond its use as a traditional antibiotic. These include:

- Anti-inflammatory properties: Some studies suggest that cefatrizine propylene glycolate may have anti-inflammatory effects Biosynth. More research is needed to understand this potential application.

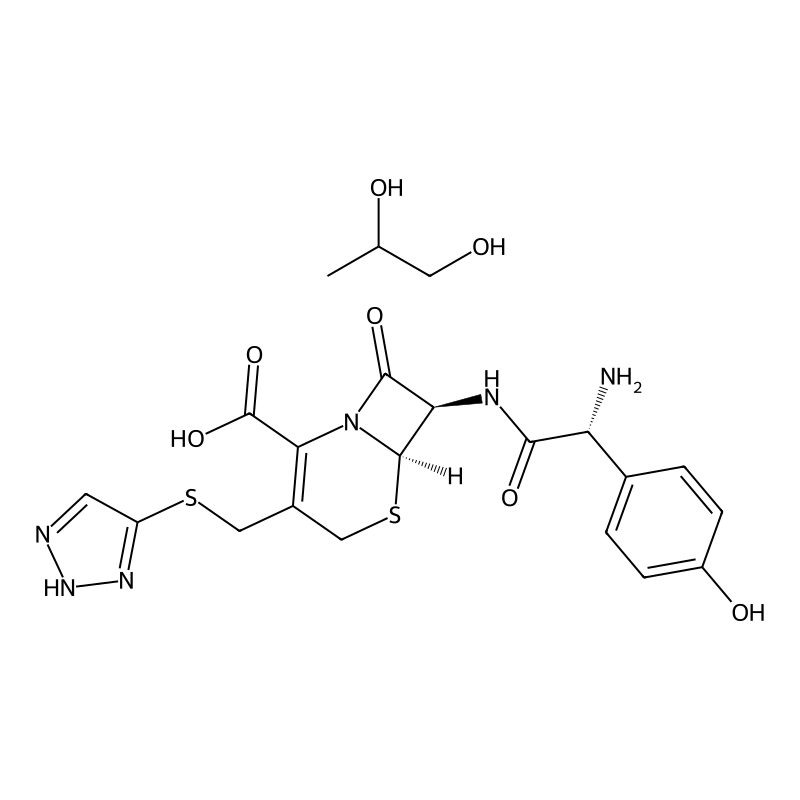

Cefatrizine propylene glycolate is a compound that combines the antibiotic cefatrizine with propylene glycol, enhancing its solubility and bioavailability. This compound is classified as a broad-spectrum cephalosporin antibiotic, effective against a variety of bacterial infections. Its chemical structure includes a bicyclic core, which is characteristic of cephalosporins, and it features a triazole moiety that contributes to its pharmacological properties. The molecular formula is with a molecular weight of approximately 538.59 g/mol .

Cefatrizine propylene glycolate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions can include:

- Acylation: Involves the introduction of an acyl group into the molecule, which can modify its antibacterial properties.

- Hydrolysis: The compound can react with water, leading to the breakdown of ester bonds and the release of cefatrizine.

- Degradation: Under certain conditions, cefatrizine propylene glycolate may degrade into various byproducts, particularly under acidic or basic conditions .

The biological activity of cefatrizine propylene glycolate is primarily attributed to its bactericidal properties. It works by inhibiting bacterial cell wall synthesis, which is crucial for bacterial growth and survival. This mechanism involves binding to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it versatile in treating various infections .

The synthesis of cefatrizine propylene glycolate involves several key steps:

- Starting Material Preparation: The synthesis begins with 7-TACA (7-aminocephalosporanic acid) as the starting material.

- Acylation Reaction: The reaction takes place in dichloromethane as a solvent, where 7-TACA undergoes silylation protection followed by an acylation reaction with D-(-)-D-pHPG (propyl glycol) and vinyl chloroformate.

- Crystallization: The reaction mixture is then subjected to crystallization by adjusting the pH using ammoniacal liquor to yield cefatrizine propylene glycolate as a solid product .

This method has been noted for its high yield and simplicity, making it suitable for industrial-scale production.

Cefatrizine propylene glycolate is used primarily in medical applications as an antibiotic for treating bacterial infections. Its enhanced solubility due to the inclusion of propylene glycol allows for better absorption in the body, making it effective in formulations such as:

- Injectable solutions: Used in hospital settings for severe infections.

- Oral formulations: Available in liquid or tablet form for outpatient treatment.

Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy against resistant bacterial strains .

Interaction studies have indicated that cefatrizine propylene glycolate may have various drug interactions, particularly with other antibiotics and anticoagulants. These interactions can affect the pharmacokinetics and pharmacodynamics of co-administered drugs, necessitating careful monitoring when used in combination therapies. Adverse effects may include gastrointestinal disturbances and allergic reactions in sensitive individuals .

Cefatrizine propylene glycolate shares similarities with other cephalosporin antibiotics but has unique characteristics due to its specific structural modifications. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cefazolin | First-generation cephalosporin | Broad-spectrum activity; used mainly for surgical prophylaxis. |

| Cefuroxime | Second-generation cephalosporin | Enhanced activity against Gram-negative bacteria; often used for respiratory infections. |

| Cefepime | Fourth-generation cephalosporin | Extended spectrum; effective against multi-drug resistant organisms. |

Cefatrizine propylene glycolate's unique combination of cefatrizine with propylene glycol enhances its solubility and bioavailability compared to these other compounds, making it particularly effective in clinical settings where rapid absorption is critical .

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Pictograms

Irritant;Health Hazard

Other CAS

57235-40-2